L- vs. D-Enantiomer Differentiation in Arginine Vasopressin (AVP) Analogue Pharmacology
Incorporation of L-3,3-diphenylalanine (Dip) versus its D-enantiomer (D-Dip) at position 2 of arginine vasopressin (AVP) produces markedly different pharmacological profiles in a standardized rat bioassay . The study evaluated eleven new AVP analogues modified with either the L- or D- enantiomer of 3,3-diphenylalanine and quantified their pressor, antidiuretic, and in vitro uterotonic activities .
| Evidence Dimension | Pharmacological activity profile of AVP analogues |
|---|---|
| Target Compound Data | L-3,3-diphenylalanine (Dip) substitution: preserves or increases antidiuretic activity; eliminates pressor effect; converts uterotonic property to antagonistic |
| Comparator Or Baseline | D-3,3-diphenylalanine (D-Dip) substitution: four D-Dip-containing analogues ([Mpa1,D-Dip2]AVP, [Mpa1,D-Dip2,Val4]AVP, [Mpa1,D-Dip2,D-Arg8]VP, [Mpa1,D-Dip2,Val4,D-Arg8]VP) exhibit exceptionally potent antidiuretic activity with significantly prolonged duration |
| Quantified Difference | Both L-Dip and D-Dip modifications at position 2 of AVP completely alter the pharmacological profile relative to native AVP; D-Dip produces four exceptionally potent antidiuretic agents with significantly prolonged activity compared to baseline |
| Conditions | Rat bioassay evaluating pressor, antidiuretic, and in vitro uterotonic activities |
Why This Matters
The enantiomer used determines whether the resulting AVP analogue exhibits a specific subtype of antidiuretic activity with prolonged duration, making the L-enantiomer essential for researchers aiming to develop selective V2 receptor agonists with distinct duration profiles.
